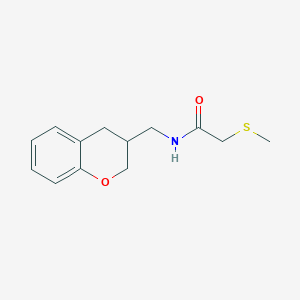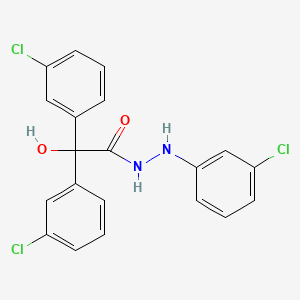
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(methylthio)acetamide
Vue d'ensemble
Description
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(methylthio)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the chromene family, which has been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(methylthio)acetamide is not fully understood. However, it is believed to exert its antioxidant activity through the donation of hydrogen atoms to free radicals, thereby neutralizing their harmful effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(methylthio)acetamide has a variety of biochemical and physiological effects. These include its ability to scavenge free radicals, reduce lipid peroxidation, and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(methylthio)acetamide in lab experiments is its potential as an antioxidant. This could make it useful in the study of oxidative stress-related diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(methylthio)acetamide. One area of interest is its potential as a therapeutic agent for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential as a food preservative or additive, due to its antioxidant activity. Finally, further research is needed to fully understand the compound's mechanism of action and its potential applications in scientific research.
Applications De Recherche Scientifique
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(methylthio)acetamide has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as an antioxidant. Studies have shown that the compound has free radical scavenging activity, which could make it useful in the prevention of oxidative stress-related diseases.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-methylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-17-9-13(15)14-7-10-6-11-4-2-3-5-12(11)16-8-10/h2-5,10H,6-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVYHKGUCQIBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NCC1CC2=CC=CC=C2OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(3-phenoxyphenoxy)pentyl]morpholine](/img/structure/B3846851.png)
![methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate](/img/structure/B3846861.png)
![4-[6-(2-methoxyphenoxy)hexyl]morpholine](/img/structure/B3846866.png)
![phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B3846876.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B3846881.png)
![4,4,5,5,5-pentafluoropentyl 4-[(2,6-dimethoxy-4-pyrimidinyl)amino]-4-oxobutanoate](/img/structure/B3846887.png)

![butyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B3846905.png)




![1-{[5-(isopropylthio)pentyl]oxy}-3-methoxybenzene](/img/structure/B3846936.png)
